2,4,4'-Trichlorobiphenyl

Descripción general

Descripción

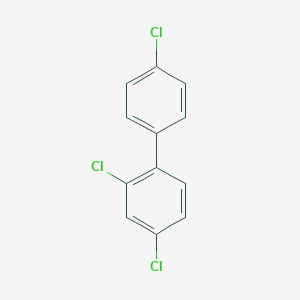

2,4,4’-Trichlorobiphenyl is a synthetic, halogenated aromatic hydrocarbon with the molecular formula C12H7Cl3 and a molecular weight of 257.54 g/mol . It is a member of the polychlorinated biphenyls (PCBs) family, which are known for their environmental persistence and potential health hazards . This compound is characterized by the presence of three chlorine atoms attached to the biphenyl structure, specifically at the 2, 4, and 4’ positions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,4’-Trichlorobiphenyl can be synthesized through a Suzuki coupling reaction. The process involves the reaction of 1-bromo-2,4-dichlorobenzene with 4-chlorophenylboronic acid in the presence of a palladium catalyst and potassium carbonate as a base . The reaction is typically carried out in ethanol at a temperature of 78°C for about 2.5 hours .

Industrial Production Methods

Industrial production of 2,4,4’-Trichlorobiphenyl involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2,4,4’-Trichlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution .

Reduction: It can be reduced under specific conditions to form less chlorinated biphenyls.

Substitution: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals (OH) in the atmosphere.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Hydroxylated biphenyls and peroxy radicals.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyls with substituted functional groups.

Aplicaciones Científicas De Investigación

Historical Industrial Applications

Historically, 2,4,4'-trichlorobiphenyl was utilized in several industrial applications due to its desirable properties:

- Electrical Insulation : PCB 28 was commonly used in electrical transformers and capacitors due to its excellent insulating properties.

- Flame Retardant : Its chemical stability made it suitable as a flame retardant in various materials.

- Plasticizers : PCBs were used as additives in plastics to enhance flexibility and durability.

However, due to concerns over their environmental and health impacts, the production and use of PCBs were banned in many countries during the 1970s .

Scientific Research Applications

Research on this compound has expanded into several key areas:

Environmental Studies

- Persistence and Degradation : Studies investigate how PCB 28 behaves in different environmental compartments such as soil and water. Research indicates that it has a significant persistence in the environment, leading to bioaccumulation in organisms .

- Photodegradation : Recent studies have focused on the photodegradation processes of PCB 28 when adsorbed on biochar colloids. These findings help understand how sunlight can influence the degradation of PCBs in contaminated soils .

- Ecosystem Impact : Research assesses the effects of PCB 28 on plant growth and ecosystem dynamics. It has been shown to disrupt photosynthesis and antioxidant defense mechanisms in various plant species.

Health Impact Studies

- Toxicological Research : Investigations into the toxicological effects of PCB 28 include studies on its carcinogenic potential and metabolic pathways in humans. These studies are crucial for developing public health guidelines regarding PCB exposure .

- Bioaccumulation Studies : Research measuring PCB levels in human tissues helps identify populations at risk due to environmental exposure. Such data are vital for assessing public health risks associated with PCBs .

Analytical Applications

This compound is also significant in analytical chemistry:

- Reference Material : It is used as a certified reference material for calibrating instruments in laboratories analyzing PCB contamination in soil and biological samples .

- Detection Methods : Various methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect PCB 28 levels in environmental samples. These methods are essential for monitoring compliance with environmental regulations .

Case Study 1: Environmental Monitoring

A study conducted on the presence of PCBs in urban waterways revealed significant levels of PCB 28. The research utilized advanced analytical techniques to quantify PCB concentrations and assess their impact on aquatic life. Results indicated that PCB bioaccumulation affected local fish populations, leading to recommendations for stricter pollution controls .

Case Study 2: Human Health Exposure Assessment

In a cohort study examining occupational exposure among electrical workers, researchers found elevated levels of PCB 28 in blood samples compared to the general population. The study highlighted the need for ongoing health surveillance and protective measures for workers potentially exposed to PCBs during maintenance activities involving old electrical equipment .

Mecanismo De Acción

The mechanism of action of 2,4,4’-Trichlorobiphenyl involves its interaction with enzymes and receptors in biological systems. It is believed to modulate specific biochemical pathways, particularly those involved in carbohydrate and lipid metabolism . The compound can influence gene expression related to these pathways and impact the activity of certain hormones .

Comparación Con Compuestos Similares

2,4,4’-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern. Similar compounds include:

2,2’,5,5’-Tetrachlorobiphenyl: Another polychlorinated biphenyl with different chlorine substitution positions.

2,4,6-Trichlorophenol: A related compound with a similar chlorine substitution pattern but on a phenol ring.

2,2’,3,4,4’,5’-Hexachlorobiphenyl: A more heavily chlorinated biphenyl with additional chlorine atoms.

These compounds share similar chemical properties but differ in their specific applications and environmental impact.

Actividad Biológica

2,4,4'-Trichlorobiphenyl (TCB) is a member of the polychlorinated biphenyl (PCB) family, which has been widely studied due to its environmental persistence and potential health effects. This article delves into the biological activity of TCB, examining its mechanisms of action, toxicological effects, and implications for human health and the environment.

Chemical Structure and Properties

This compound has a molecular formula of C12H7Cl3 and is characterized by three chlorine atoms attached to the biphenyl structure. The specific positions of these chlorine atoms significantly influence its biological activity and toxicity.

| Property | Value |

|---|---|

| Molecular Formula | C12H7Cl3 |

| Molecular Weight | 257.54 g/mol |

| Chlorine Substitution | 2,4,4'-positions |

| Physical State | Solid at room temperature |

1. Receptor Binding and Toxicity

TCB exhibits significant binding affinity to aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the toxic effects of PCBs. Studies have shown that TCB induces cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolism of xenobiotics. This induction can lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress in cells .

2. Endocrine Disruption

Research indicates that TCB may disrupt endocrine function by interfering with hormone signaling pathways. This disruption can affect reproductive health and development in various organisms. For instance, studies on aquatic species have demonstrated that exposure to TCB can lead to altered reproductive behaviors and developmental anomalies .

Case Studies

Several studies have documented the toxic effects of TCB on different biological systems:

- Developmental Toxicity : In a study involving pregnant rats, exposure to TCB resulted in increased fetal mortality and congenital malformations such as cleft palates. The teratogenic effects were notably enhanced when TCB was co-administered with other toxicants like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .

- Neurobehavioral Effects : Research involving perinatal exposure to TCB in animal models indicated significant neurobehavioral deficits. Offspring exhibited reduced cognitive function and altered motor skills, suggesting that TCB affects neurodevelopmental processes .

- Histopathological Changes : Chronic exposure studies revealed histopathological changes in the liver and other organs of treated animals. Increased liver weight and lipid accumulation were observed in rats administered with TCB .

Environmental Impact

TCB's persistence in the environment raises concerns about its ecological effects. It has been detected in various environmental compartments including soil, water, and sediments. The compound bioaccumulates in aquatic organisms, leading to higher concentrations in the food chain.

Ecotoxicological Studies

- Aquatic Organisms : Laboratory studies show that exposure to TCB adversely affects fish species' growth rates and reproductive success. These findings highlight the potential for long-term ecological consequences stemming from PCB contamination .

- Soil Microbial Communities : Research indicates that TCB can alter soil microbial communities, affecting nutrient cycling and soil health. Changes in microbial diversity were observed following PCB contamination events.

Propiedades

IUPAC Name |

2,4-dichloro-1-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTYNSQSZHARAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038310 | |

| Record name | 2,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7012-37-5 | |

| Record name | 2,4,4′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7012-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007012375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4'-trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ODP31Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.